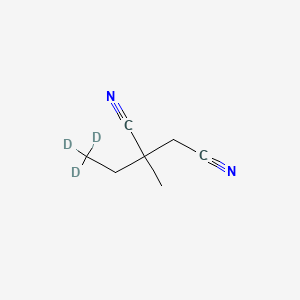
2-Ethyl-2-methyl-succinonitrile-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2-methyl-succinonitrile-d3 is a deuterated compound with the molecular formula C7H7D3N2 and a molecular weight of 125.19 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which aids in various analytical techniques .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyl-succinonitrile-d3 typically involves the deuteration of 2-Ethyl-2-methyl-succinonitrileThis can be achieved through catalytic exchange reactions using deuterium gas (D2) under specific conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas safely and efficiently. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to ensure high yield and purity of the deuterated product .
化学反応の分析
Types of Reactions
2-Ethyl-2-methyl-succinonitrile-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-Ethyl-2-methyl-succinonitrile-d3 is extensively used in scientific research due to its unique properties:
作用機序
The mechanism of action of 2-Ethyl-2-methyl-succinonitrile-d3 involves its role as an isotopic label. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior and interactions at the molecular level. This aids in elucidating molecular targets and pathways involved in various biochemical processes .
類似化合物との比較
Similar Compounds
2-Ethyl-2-methyl-succinonitrile: The non-deuterated version of the compound.
2-Methyl-succinonitrile: A similar compound with a different alkyl group.
2-Ethyl-succinonitrile: Another similar compound with a different alkyl group.
Uniqueness
2-Ethyl-2-methyl-succinonitrile-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques such as NMR spectroscopy. This isotopic labeling enhances the accuracy and precision of molecular studies, making it a valuable tool in scientific research .
生物活性
2-Ethyl-2-methyl-succinonitrile-d3 (CAS No. 1246817-05-9) is a deuterated compound that has garnered interest in various fields of research, particularly in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Molecular Formula: C7H10N2
Molecular Weight: 138.17 g/mol
Canonical SMILES: CC(C(=N)C(C#N)C(=N)C)C#N
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is known to affect metabolic pathways involving nitriles, which can undergo hydrolysis to yield corresponding carboxylic acids. This transformation can influence several biochemical pathways, particularly those related to cellular signaling and metabolic regulation.
Target Enzymes
- Cytochrome P450 Enzymes: These enzymes are involved in the metabolism of many drugs and xenobiotics. The interaction of this compound with these enzymes may lead to altered drug metabolism.
- Nitrilases: Enzymes that catalyze the hydrolysis of nitriles to their corresponding carboxylic acids. The presence of the nitrile group in this compound suggests it may serve as a substrate for nitrilases, impacting metabolic processes.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro. Studies have shown its potential effects on:
- Cell Proliferation: The compound has been tested for its ability to influence the proliferation of various cancer cell lines.
- Apoptosis Induction: Preliminary findings suggest that this compound may induce apoptosis in certain cell types, potentially through the activation of caspase pathways.
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and biological effects of this compound:
- Dosage Effects: Varying dosages have been shown to impact tumor growth rates in xenograft models, indicating a dose-dependent relationship with anti-cancer activity.
- Toxicity Assessment: Toxicological evaluations have revealed that while the compound exhibits therapeutic potential, high doses may lead to adverse effects such as liver toxicity.
Case Studies
- Cancer Research:
- A study published in Journal of Medicinal Chemistry reported that this compound inhibited the growth of specific cancer cell lines by modulating metabolic pathways associated with cell survival.
- Neuropharmacology:
Data Table: Biological Activity Summary
特性
分子式 |
C7H10N2 |
|---|---|
分子量 |
125.19 g/mol |
IUPAC名 |
2-methyl-2-(2,2,2-trideuterioethyl)butanedinitrile |
InChI |
InChI=1S/C7H10N2/c1-3-7(2,6-9)4-5-8/h3-4H2,1-2H3/i1D3 |
InChIキー |
DJZGLUQLFIHGPM-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])CC(C)(CC#N)C#N |
正規SMILES |
CCC(C)(CC#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















